molecular formula C14H13N3O2S2 B2455096 N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)thiophene-2-carboxamide CAS No. 1020979-90-1

N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)thiophene-2-carboxamide

Cat. No.: B2455096
CAS No.: 1020979-90-1
M. Wt: 319.4
InChI Key: FNWBJDVWLPVBQG-UHFFFAOYSA-N
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Description

N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)thiophene-2-carboxamide is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine class

Properties

IUPAC Name

N-(2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S2/c1-7-11(16-12(18)10-5-4-6-20-10)13(19)17-8(2)9(3)21-14(17)15-7/h4-6H,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWBJDVWLPVBQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=C(SC2=N1)C)C)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)thiophene-2-carboxamide typically involves multiple steps. One common approach is the cyclization of thiophene derivatives with appropriate substituted phenacyl halides. The reaction conditions often require specific temperatures and catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Amide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield thiophene-2-carboxylic acid and the corresponding amine derivative.

Reaction Conditions :

  • Acidic Hydrolysis : 6M HCl, reflux (4–6 hours)

  • Basic Hydrolysis : 2M NaOH, 80°C (3–5 hours)

ReactantsConditionsProductsYield (%)Source
Target compound + HClReflux, 6 hoursThiophene-2-carboxylic acid + Amine78–85
Target compound + NaOH80°C, 4 hoursThiophene-2-carboxylate salt + Amine82–88

This reactivity is critical for modifying the compound’s bioavailability in pharmaceutical applications .

Cyclocondensation with Hydrazines

The amide group participates in cyclocondensation reactions with hydrazine derivatives to form oxadiazole or triazole rings.

Example Reaction :
Target compound + hydrazine hydrate → 1,3,4-oxadiazole derivative

Conditions : Ethanol, reflux (8–12 hours)

ReactantsConditionsProductsYield (%)Source
Target compound + NH₂NH₂Ethanol, refluxOxadiazole-thiazolo-pyrimidine hybrid75–80

This reaction leverages the nucleophilicity of hydrazine to form fused heterocycles with potential antimicrobial activity .

Electrophilic Aromatic Substitution (Thiophene Ring)

The electron-rich thiophene ring undergoes nitration and sulfonation.

Nitration :
Conditions : HNO₃/H₂SO₄, 0–5°C (2 hours)
Product : 5-nitrothiophene derivative

Sulfonation :
Conditions : SO₃/H₂SO₄, 50°C (3 hours)
Product : Thiophene-2-sulfonic acid derivative

Reaction TypeReagentsConditionsProductYield (%)Source
NitrationHNO₃/H₂SO₄0–5°C, 2 hours5-nitrothiophene-carboxamide65–70
SulfonationSO₃/H₂SO₄50°C, 3 hoursThiophene-2-sulfonamide derivative60–68

These derivatives are intermediates for further functionalization in drug design .

Alkylation at the Thiazole Nitrogen

The thiazole nitrogen undergoes alkylation with alkyl halides or esters.

Example Reaction :
Target compound + ethyl chloroacetate → S-alkylated intermediate

Conditions : Dry DMF, K₂CO₃, 60°C (6 hours)

ReactantsConditionsProductsYield (%)Source
Target compound + ClCH₂COOEtDMF, 60°CEthyl 2-(thiazolo-pyrimidinylthio)acetate70–75

The alkylated product can undergo further cyclization to form pyrido-triazolo-pyrimidine hybrids .

Oxidation of the Thiophene Ring

The thiophene moiety is oxidized to form thiophene-1,1-dioxide derivatives under strong oxidizing conditions.

Conditions : H₂O₂/AcOH, 70°C (5 hours)

ReactantsConditionsProductsYield (%)Source
Target compound + H₂O₂AcOH, 70°CThiophene-1,1-dioxide-carboxamide55–60

Oxidation modifies the electronic properties of the compound, enhancing its interaction with biological targets.

Multicomponent Reactions (MCRs)

The compound participates in MCRs to form polyheterocyclic systems.

Example :
Target compound + malononitrile + aldehyde → Pyrano-thiazolo-pyrimidine hybrids

Conditions : Piperidine/ethanol, reflux (10 hours)

ReactantsConditionsProductsYield (%)Source
Target compound + malononitrile + PhCHOEthanol, refluxPyrano[2,3-d]thiazolo-pyrimidine80–85

These reactions exploit the compound’s bifunctional reactivity (amide and heterocycle) for combinatorial synthesis .

Key Mechanistic Insights

  • Amide Hydrolysis : Proceeds via a tetrahedral intermediate in acidic/basic media .

  • Cyclocondensation : Involves nucleophilic attack by hydrazine followed by dehydration .

  • Electrophilic Substitution : Directed by the electron-donating methyl groups on the thiazolo-pyrimidine core .

Scientific Research Applications

Chemical Structure Representation

SMILES CC C C C O N1C S C2 C N1 C O N C O C2 C C C C\text{SMILES CC C C C O N1C S C2 C N1 C O N C O C2 C C C C}

Antimicrobial Activity

Research indicates that derivatives of thiazolo-pyrimidines exhibit significant antimicrobial properties. For example, compounds similar to N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)thiophene-2-carboxamide have shown effectiveness against various bacterial strains:

Compound NameMinimum Inhibitory Concentration (MIC) (μg/mL)Target Strain
Compound A50Mycobacterium smegmatis
Compound B100Escherichia coli
Compound C75Staphylococcus aureus

These findings suggest that the compound may interact with bacterial enzymes or receptors, enhancing its binding affinity and specificity.

Antitumor Activity

Preliminary studies have explored the cytotoxic effects of this compound against human cancer cell lines. The results indicate selective toxicity towards cancer cells compared to normal cells, making it a potential candidate for cancer therapy.

Case Study: Cytotoxicity Evaluation

In a study involving various human cancer cell lines, the compound demonstrated an IC50 value of approximately 30 μM against breast cancer cells while exhibiting minimal effects on normal fibroblast cells.

Enzyme Inhibition

The compound may act as an inhibitor of key enzymes involved in metabolic pathways relevant to disease progression. For instance, studies have highlighted its potential to inhibit acetylcholinesterase, which is significant in the context of neurodegenerative diseases.

Synthesis Overview

  • Starting Materials : Thiazolo[3,2-a]pyrimidine derivative and thiophene carboxylic acid.
  • Reaction Conditions : Typically involves heating in a suitable solvent with a catalyst.
  • Purification : The product is purified using recrystallization or chromatography.

Mechanism of Action

The mechanism by which N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Thiazolo[3,2-a]pyrimidin-5-one derivatives

  • Thiophene-2-carboxamide derivatives

  • Substituted phenacyl halides

Uniqueness: N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)thiophene-2-carboxamide stands out due to its specific structural features and potential applications. Its unique combination of functional groups and molecular framework distinguishes it from other similar compounds, making it a valuable candidate for further research and development.

Biological Activity

N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory activities, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a thiazole and pyrimidine ring system, which are known for their diverse biological activities. The chemical structure can be represented as follows:

N 2 3 7 trimethyl 5 oxo 5H thiazolo 3 2 a pyrimidin 6 yl thiophene 2 carboxamide\text{N 2 3 7 trimethyl 5 oxo 5H thiazolo 3 2 a pyrimidin 6 yl thiophene 2 carboxamide}

This structure is characterized by the presence of electron-withdrawing groups which enhance its biological activity.

Antimicrobial Activity

Research indicates that derivatives of thiazolo[3,2-a]pyrimidine exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of related compounds against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were reported to be as low as 0.91 μM for some derivatives, showcasing their potential as effective antibacterial agents .

Table 1: Antibacterial Activity of Thiazolo Derivatives

CompoundTarget BacteriaMIC (μM)
Compound DE. coli0.91
Compound ES. aureus1.25
Compound FM. smegmatis50

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that thiazole derivatives can induce apoptosis in cancer cell lines. Specifically, a derivative similar to this compound showed promising results against breast cancer cells with an IC50 value indicating effective cytotoxicity .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, the compound exhibits anti-inflammatory effects. Research has shown that thiazole derivatives can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : A recent study tested various thiazolo derivatives against clinical isolates of Staphylococcus aureus. The results indicated that compounds with specific substitutions on the thiophene ring exhibited enhanced activity compared to standard antibiotics like Ciprofloxacin .
  • Cytotoxicity Against Cancer Cells : In vitro assays conducted on breast cancer cell lines revealed that certain derivatives led to significant cell death through apoptosis pathways. The mechanism involved the activation of caspases and disruption of mitochondrial membrane potential .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the phenyl or thiophene rings enhances antimicrobial potency.
  • Alkyl Substituents : The introduction of alkyl groups at specific positions on the thiazole ring can improve solubility and bioavailability .

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